1,1-Difluoroethanesulfonamide

Description

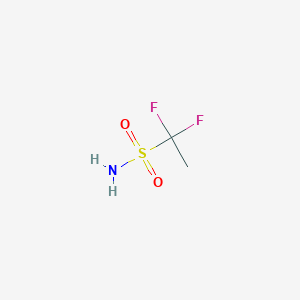

Structure

3D Structure

Properties

CAS No. |

1821384-86-4 |

|---|---|

Molecular Formula |

C2H5F2NO2S |

Molecular Weight |

145.13 g/mol |

IUPAC Name |

1,1-difluoroethanesulfonamide |

InChI |

InChI=1S/C2H5F2NO2S/c1-2(3,4)8(5,6)7/h1H3,(H2,5,6,7) |

InChI Key |

MFTFOJVDERPKEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(F)(F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Difluoroethanesulfonamide and Its Precursors

General Synthetic Strategies for Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. wikipedia.orgnih.gov Its synthesis has been the subject of extensive research, leading to a variety of reliable methods.

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. wikipedia.orgnih.govrsc.org This reaction is typically robust and high-yielding. The critical step in this route is the preparation of the sulfonyl chloride precursor itself. For alkyl sulfonamides, this often involves the oxidative chlorination of the corresponding thiol or disulfide. rsc.orgorganic-chemistry.org Reagents such as a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) with hydrochloric acid can effectively convert alkyl thiols into the desired sulfonyl chlorides. organic-chemistry.org

For the specific synthesis of 1,1-Difluoroethanesulfonamide, the key precursor would be 1,1-difluoroethanesulfonyl chloride. This intermediate would then be reacted with ammonia to furnish the final product.

While the sulfonyl chloride route is prevalent, several alternative strategies have been developed to overcome its limitations, such as the often harsh conditions required for sulfonyl chloride synthesis. rsc.org These methods offer milder conditions and broader functional group tolerance.

One notable approach involves the use of a sulfur dioxide surrogate, such as the DABCO-sulfur dioxide complex (DABSO). This stable solid can react with Grignard reagents to form sulfinates, which are then oxidized and aminated in situ to yield sulfonamides. organic-chemistry.orgnih.gov Palladium-catalyzed couplings of aryl halides with DABSO and an amine partner also provide a direct route to sulfonamides. organic-chemistry.org

More recent innovations include the copper-catalyzed decarboxylative halosulfonylation, which allows for the one-pot synthesis of sulfonamides from readily available carboxylic acids and amines. princeton.eduacs.org Other methods include the direct reaction of sulfonic acids with amines under microwave irradiation and the NH₄I-mediated reaction of sodium sulfinates with amines. organic-chemistry.orgnih.gov The use of N-silylamines in reaction with sulfonyl halides has also been shown to be an efficient, high-yielding method that can be performed without a solvent. nih.gov

Table 1: Comparison of Selected Alternative Sulfonamide Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Organometallic Addition | Organolithium/Grignard Reagent, Amine | Sulfur Dioxide (or surrogate like DABSO) | Accesses sulfonamides from organometallic precursors. rsc.orgorganic-chemistry.org |

| Palladium-Catalyzed Coupling | Aryl Halide, Amine | Pd Catalyst, DABSO | One-pot conversion from aryl halides. organic-chemistry.orgnih.gov |

| Decarboxylative Halosulfonylation | Carboxylic Acid, Amine | Cu Catalyst, SO₂, Halogen Source | Uses readily available starting materials. princeton.eduacs.org |

| Direct Reaction with Sulfonic Acids | Sulfonic Acid/Salt, Amine | Microwave Irradiation (often) | Avoids the sulfonyl chloride intermediate. organic-chemistry.org |

| Silylamine Route | N-Silylamine, Sulfonyl Halide | None | High yields, clean reaction, often solvent-free. nih.gov |

| Sulfinate Amination | Sodium Sulfinate, Amine | NH₄I | Metal-free and mild conditions. nih.gov |

Fluorine Introduction Techniques Relevant to this compound

The introduction of the 1,1-difluoroethyl group (CH₃CF₂-) presents a significant synthetic challenge. The methods to achieve this can be broadly categorized into direct difluoromethylation approaches, where a difluoromethyl-containing unit is installed, and stepwise fluorination strategies, where fluorine atoms are introduced onto a non-fluorinated precursor.

Direct difluoromethylation involves the introduction of a difluoromethyl (CF₂H) group, which would require a subsequent methylation or starting from a propan-2-yl precursor to arrive at the 1,1-difluoroethyl moiety. However, the reagents and principles are relevant. Reagents such as (Difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a copper catalyst can difluoromethylate aryl iodides. acs.orgrsc.org A notable development is the invention of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS), which acts as a source for the CF₂H radical, enabling the direct difluoromethylation of heteroarenes and other substrates under mild conditions. nih.govnih.gov While these methods typically target C(sp²)-H bonds, their adaptation for constructing C(sp³)-CF₂H bonds is an area of ongoing research.

A more direct route to the 1,1-difluoroethyl group involves the use of 1,1-difluoroethyl chloride (CH₃CF₂Cl), an inexpensive industrial raw material. Nickel-catalyzed cross-coupling reactions between arylboronic acids and CH₃CF₂Cl have been successfully developed to synthesize (1,1-difluoroethyl)arenes. researchgate.net Adapting this methodology to a sulfur-containing coupling partner could provide a pathway to a precursor for this compound.

Stepwise fluorination involves the synthesis of a non-fluorinated ethyl-sulfur backbone, followed by the introduction of two fluorine atoms at the alpha position to the sulfur. A powerful method for this transformation is the oxidative desulfurization-difluorination of thioethers. acs.orgnih.gov In this approach, an alkyl aryl thioether (e.g., CH₃CH₂-S-Aryl) can be converted into a 1,1-difluoroalkane (CH₃CF₂-Aryl) using a combination of an oxidizing agent and a fluoride (B91410) source. acs.org The resulting difluorinated product could then be further manipulated to install the sulfonamide functionality.

The synthesis of 1-chloro-1,1-difluoroethane (B1203169) from the reaction of 1,1,1-trichloroethane (B11378) with hydrofluoric acid is a well-established industrial process. google.com This readily available difluorinated two-carbon building block serves as a valuable precursor for more complex molecules.

The success of any fluorination strategy hinges on the choice of the fluorinating reagent. A wide array of reagents with distinct properties and applications have been developed.

For electrophilic fluorination, reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. wikipedia.orgsigmaaldrich.com These reagents contain an electron-deficient fluorine atom bonded to a nitrogen atom and are effective for fluorinating electron-rich substrates like enolates. wikipedia.org

For nucleophilic fluorination, reagents that deliver a fluoride anion (F⁻) are employed. Diethylaminosulfur trifluoride (DAST) is a classic reagent used to convert carbonyls to geminal difluorides and alcohols to alkyl fluorides. nih.govtcichemicals.com More modern, thermally stable alternatives include 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™). tcichemicals.com

In the context of oxidative desulfurization-difluorination, a combination of an oxidizer like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride source such as pyridine·9HF (Olah's reagent) has proven effective for converting thioethers into 1,1-difluorides. acs.org

Table 2: Selected Fluorinating Reagents and Their Applications

| Reagent Name | Abbreviation/Trade Name | Type | Typical Application |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Fluorination of enolates and other carbanions. wikipedia.orgsigmaaldrich.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic | Wide range of electrophilic fluorinations. wikipedia.orgsigmaaldrich.com |

| Diethylaminosulfur Trifluoride | DAST | Nucleophilic | Conversion of C=O to CF₂; OH to F. nih.govtcichemicals.com |

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | FLUOLEAD™ | Nucleophilic | Thermally stable alternative to DAST. tcichemicals.com |

| Pyridine poly(hydrogen fluoride) | Olah's Reagent | Nucleophilic | Fluoride source in various reactions, including desulfurization-fluorination. acs.org |

| (Difluoromethyl)trimethylsilane | TMSCF₂H | Nucleophilic CF₂H source | Copper-catalyzed difluoromethylation. acs.orgrsc.org |

| Zinc difluoromethanesulfinate | DFMS | Radical CF₂H source | Radical difluoromethylation of heteroarenes. nih.govnih.gov |

Utility of Specific Fluorinating Reagents

Synthesis of Key Fluorinated Ethyl Precursors

The synthesis of the target sulfonamide is fundamentally dependent on the successful preparation of the 1,1-difluoroethane (B1215649) backbone.

Preparation of 1,1-Difluoroethane Derivatives

The industrial production of 1,1-difluoroethane (HFC-152a) provides a foundational starting point. Common methods include the mercury-catalyzed addition of hydrogen fluoride (HF) to acetylene. mdpi.com An alternative route involves the fluorination of vinyl chloride with HF.

For laboratory-scale synthesis and functionalization, halogenated derivatives of 1,1-difluoroethane are more versatile. For example, 1-chloro-1,1-difluoroethane is a key intermediate. It can be prepared by the liquid-phase reaction of 1,1,1-trichloroethane with HF, often using a catalyst such as a perfluoroalkanesulfonic acid. google.com This chlorinated derivative can then serve as a building block for introducing the 1,1-difluoroethyl group onto other molecules. For instance, nickel-catalyzed cross-coupling reactions between 1-chloro-1,1-difluoroethane and arylboronic acids have been developed to form (1,1-difluoroethyl)arenes. researchgate.net This demonstrates the utility of 1,1-difluoroethyl halides as precursors for more complex fluorinated structures.

Table 2: Selected Methods for 1,1-Difluoroethane Derivative Synthesis

| Starting Material | Reagent(s) | Product | Catalyst/Conditions |

|---|---|---|---|

| Acetylene | Hydrogen Fluoride (HF) | 1,1-Difluoroethane | Mercury-based catalyst mdpi.com |

| 1,1,1-Trichloroethane | Hydrogen Fluoride (HF) | 1-Chloro-1,1-difluoroethane | Perfluoroalkanesulfonic acid, liquid phase google.com |

| Vinyl Chloride | Hydrogen Fluoride (HF) | 1,1-Difluoroethane | Gas phase, AlF₃ catalyst |

Methods for Sulfonyl Fluoride Generation

The conversion of a suitable precursor into 1,1-difluoroethanesulfonyl fluoride is a critical step. While a direct synthesis was not explicitly found in the search results, several general and robust methods for generating sulfonyl fluorides can be applied.

The most common laboratory method involves a two-step, one-pot process starting from sulfonic acids or their salts. The sulfonic acid is first converted into a sulfonyl chloride intermediate using a chlorinating agent like cyanuric chloride. This is followed by a halogen exchange (Cl- to F-) reaction using a fluoride source such as potassium bifluoride (KHF₂). nih.gov Phase-transfer catalysts are sometimes employed to improve the efficiency of the fluorination step. nih.gov

More direct methods, as mentioned previously, involve the deoxyfluorination of sulfonic acids. These approaches offer higher atom economy and milder reaction conditions. For example, the use of thionyl fluoride in DMF or Xtalfluor-E provides high yields of both aryl and alkyl sulfonyl fluorides from their respective sulfonic acids. nih.gov

Once the 1,1-difluoroethanesulfonyl fluoride is obtained, it can be converted to this compound. This transformation is typically achieved by reaction with ammonia or a primary/secondary amine. While sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides, their reaction with amines can be facilitated, if necessary, by using a Lewis acid catalyst such as calcium triflimide [Ca(NTf₂)₂]. wikipedia.org

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on automation to accelerate discovery and optimize reaction conditions.

Automated Synthesis Platforms for Fluorinated Compounds

Automated synthesis platforms, which combine robotic hardware with sophisticated software, are revolutionizing the preparation of complex molecules, including fluorinated compounds. These systems can perform entire synthetic workflows, from reagent dispensing and reaction execution to purification and analysis, with high precision and reproducibility. wikipedia.org

Flow chemistry systems are particularly well-suited for handling hazardous reagents and performing reactions under demanding conditions, such as those often required for fluorination. Automated flow platforms enable precise control over reaction parameters like temperature, pressure, and residence time, which is critical for optimizing yields and minimizing side products. These systems can be used for library generation in drug discovery, allowing for the rapid synthesis of numerous derivatives for screening. For instance, an automated continuous process for producing aryl sulfonyl chlorides, key precursors to sulfonamides, has been developed using continuous stirred-tank reactors (CSTRs) and automated process controls, demonstrating significant improvements in space-time yield and safety. Such technologies could be readily adapted for the multi-step synthesis of this compound, enabling efficient and scalable production.

Chemical Reactivity and Reaction Mechanisms of 1,1 Difluoroethanesulfonamide

Reactivity at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 1,1-Difluoroethanesulfonamide is a key site for various chemical transformations. Its reactivity is largely dictated by the acidity of the N-H bond and the nucleophilicity of the nitrogen atom, both of which are modulated by the strongly electron-withdrawing difluoroethyl group.

The sulfonamide nitrogen can undergo N-alkylation and N-acylation reactions, which are fundamental transformations for the synthesis of more complex derivatives.

N-Alkylation: While specific examples for this compound are not extensively documented in publicly available literature, the general principles of sulfonamide chemistry suggest that N-alkylation would proceed under basic conditions. A base is required to deprotonate the sulfonamide, generating a more nucleophilic anion that can then react with an alkylating agent, such as an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing O-alkylation of the sulfonyl group.

N-Acylation: The N-acylation of sulfonamides is a well-established reaction. For instance, various sulfonamides can be efficiently acylated using acylating agents like carboxylic acid anhydrides or acid chlorides, often in the presence of a catalyst. Bismuth(III) salts, such as BiCl3 and Bi(OTf)3, have been shown to be effective catalysts for the N-acylation of sulfonamides under solvent-free conditions or in heterogeneous systems organic-chemistry.org. The reaction proceeds rapidly to afford N-acylsulfonamides in good to excellent yields organic-chemistry.org. Another approach involves the use of N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH) to produce N-acylsulfonamides nih.gov. It is important to note that sulfonamides with electron-withdrawing groups may require longer reaction times for complete acylation organic-chemistry.org. Given the electron-withdrawing nature of the 1,1-difluoroethyl group, the acylation of this compound would likely follow these general principles.

Table 1: General Conditions for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Base | Conditions | Product |

| Carboxylic Acid Anhydride | BiCl₃ or Bi(OTf)₃ | Solvent-free or heterogeneous | N-Acylsulfonamide |

| N-Acylbenzotriazole | NaH | Not specified | N-Acylsulfonamide |

This table presents generalized conditions for the N-acylation of sulfonamides and is not specific to this compound.

The presence of the electron-withdrawing 1,1-difluoroethyl group significantly enhances the acidity of the sulfonamide proton. Deprotonation with a suitable base generates the corresponding anion. The stability of this anion is a key factor in its subsequent reactions. The negative charge is delocalized over the nitrogen and the two oxygen atoms of the sulfonyl group, and further stabilized by the inductive effect of the difluoroalkyl chain.

The chemistry of related sulfonimide anions, such as the bis(trifluoromethanesulfonyl)imide (TFSI) anion, has been extensively studied, particularly in the context of ionic liquids and battery electrolytes researchgate.netnih.gov. These anions exhibit high thermal and electrochemical stability due to the extensive delocalization of the negative charge researchgate.net. While this compound has only one sulfonyl group, the principles of charge delocalization and the stabilizing effect of the fluorinated group are still applicable to its anion. The anion of this compound can act as a nucleophile in various reactions, including the aforementioned N-alkylation.

The sulfonamide group (-SO₂NH₂) is inherently acidic, and the attachment of a perfluoroalkyl or polyfluoroalkyl group significantly increases this acidity. The hydrogen atom on the nitrogen in sulfonamides is acidic due to the strong electron-withdrawing nature of the sulfonyl group libretexts.org. This acidity is a critical factor in the biological activity and environmental behavior of many sulfonamide-containing compounds.

Table 2: Predicted pKa Trends for Perfluoroalkyl Sulfonamides

| Structural Feature | Effect on pKa |

| Perfluoroalkyl chain length | Minor influence |

| Branching in perfluoroalkyl chain | Increases pKa |

| Proximity of branching to sulfonamide | Increases pKa |

This table is based on general trends observed for perfluoroalkyl sulfonamides and may be indicative of the behavior of this compound. nih.gov

Reactivity at the Difluoroethane Moiety

The difluoroethane portion of this compound is another site of potential reactivity, primarily involving the strong carbon-fluorine bonds and the possibility of elimination reactions.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its activation a significant challenge researchgate.net. However, the functionalization of C-F bonds is a growing area of research due to the unique properties that fluorine imparts to molecules baranlab.org.

While direct C-F bond activation studies on this compound are not available, research on related molecules provides insights into potential reaction pathways. For example, the activation of C-F bonds in 1,1-difluoroethylene has been achieved using transition metal complexes nih.gov. These processes often involve the coordination of the metal to the fluorine atom, followed by oxidative addition or other mechanisms to cleave the C-F bond. Such strategies could potentially be adapted for the selective functionalization of the difluoroethane moiety in this compound, although the presence of the sulfonamide group would likely influence the reaction's feasibility and outcome.

Under appropriate conditions, this compound could potentially undergo elimination of hydrogen fluoride (B91410) (HF) to form a fluorinated alkene. This type of reaction, known as dehydrofluorination, is a common method for introducing double bonds into fluorinated molecules. The presence of a strong base could facilitate the removal of a proton from the carbon adjacent to the CF₂ group, followed by the elimination of a fluoride ion. The acidity of the α-hydrogens is a critical factor in such reactions libretexts.org.

Elimination reactions in fluorinated compounds can proceed through various mechanisms, including E1cb, E1, and E2 pathways nih.gov. The specific mechanism would depend on the substrate, base, and reaction conditions. For instance, the dehydrofluorination of poly(vinylidene fluoride) (PVDF), which contains repeating -CH₂-CF₂- units, can be induced to form conjugated double bonds within the polymer backbone nih.gov. While this is a polymeric system, the fundamental chemical transformation of eliminating HF from a -CH₂-CF₂- unit is relevant to the potential reactivity of this compound. The formation of a fluorinated alkene from this compound would provide a valuable synthon for further chemical modifications.

Mechanisms of Key Transformations

Kinetic studies are essential for elucidating reaction mechanisms by determining the rate of a reaction and its dependence on the concentration of reactants. For nucleophilic substitution reactions, the rate law provides a clear distinction between S(_N)1 and S(_N)2 pathways.

S(_N)1 Reaction: Rate = k[Substrate]. The reaction rate is dependent only on the concentration of the substrate. wikipedia.org

S(_N)2 Reaction: Rate = k[Substrate][Nucleophile]. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The identification of transient species, or reaction intermediates, is crucial for understanding the step-by-step process of a chemical reaction. In the context of reactions involving compounds analogous to this compound, several key intermediates have been proposed and identified.

For instance, in the reactions of related sulfonyl compounds, carbocation intermediates are central to S(_N)1-type mechanisms, while the S(_N)2 reaction proceeds through a five-coordinate transition state rather than a distinct intermediate. organic-chemistry.org In other transformations, such as those leading to the formation of difluorocarbene, a key intermediate is the α-halocarbanion.

A study on a related compound, Sulfox-CF(_2)SO(_2)Ph, which bears both sulfoximine (B86345) and sulfone moieties, has shown that under basic conditions, it can serve as a difluorocarbene precursor. nih.gov This proceeds through the selective removal of the phenylsulfonyl group, followed by α-elimination. nih.gov

Transition state analysis provides a deep understanding of the highest energy point along a reaction coordinate, offering insights into the bonding and geometry of molecules as they transform from reactants to products. grantome.com This analysis can be approached through experimental methods, such as kinetic isotope effect (KIE) studies, and computational quantum chemistry. grantome.comnih.gov

For an S(_N)2 reaction, the transition state involves the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. organic-chemistry.org In contrast, the rate-determining transition state for an S(_N)1 reaction is the formation of the carbocation intermediate. wikipedia.org

Computational studies, often employing density functional theory (DFT), can be used to model the transition state structures and calculate their energies. nih.gov For a hypothetical S(_N)2 reaction of this compound, the transition state would feature an incoming nucleophile and the departing sulfonamide group arranged around the central carbon atom.

Radical Chemistry Involving this compound

While nucleophilic reactions are a key aspect of its chemistry, the C-S bond in sulfonyl compounds can also undergo homolytic cleavage to generate radical species. Research on analogous compounds demonstrates that under specific conditions, such as photoredox catalysis, a (phenylsulfonyl)difluoromethyl radical can be generated from a sulfoximine-containing reagent. nih.govsioc.ac.cn This suggests that this compound could potentially serve as a precursor to a difluoroethanesulfonyl radical or a related radical species under appropriate radical initiation conditions.

The general steps in a radical substitution reaction include:

Initiation: Formation of radicals from a non-radical species.

Propagation: Reaction of a radical with a non-radical to form a new radical and a new non-radical.

Termination: Combination of two radicals to form a non-radical species.

Generation and Reactivity of Difluorocarbene from Analogous Systems

Difluorocarbene (:CF(_2)) is a highly reactive intermediate that can be generated from various precursors and is a valuable tool in organic synthesis for introducing a difluoromethylene unit. rsc.org While direct generation from this compound is not a primary pathway, analogous sulfonyl-containing molecules have been shown to be effective difluorocarbene sources.

For example, the reagent Sulfox-CF(_2)SO(_2)Ph, when treated with a base, undergoes cleavage of the sulfonyl group followed by α-elimination to produce difluorocarbene. nih.govsioc.ac.cn This carbene can then be trapped by various nucleophiles. sioc.ac.cn The generation of difluorocarbene often requires specific conditions to avoid its rapid dimerization to tetrafluoroethylene. rsc.org

Gem-Difluorocyclopropanation

There is no available scientific literature to support the use of this compound as a reagent for gem-difluorocyclopropanation.

Gem-Difluoroolefination

There is no available scientific literature to support the use of this compound as a reagent for gem-difluoroolefination.

Derivatization Chemistry and Functionalization Strategies

Derivatization for Analytical Characterization

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique. researchgate.net For 1,1-difluoroethanesulfonamide, this is particularly useful for improving its response to detectors used in spectroscopy and chromatography.

The native this compound molecule lacks a strong chromophore, making its detection by UV-Visible spectrophotometry challenging. Derivatization can introduce chromophoric or fluorophoric groups to significantly enhance detection sensitivity. researchgate.net

Derivative spectroscopy, which measures the first or higher derivatives of absorbance with respect to wavelength, can also be employed to resolve overlapping spectral bands and enhance the qualitative analysis of complex mixtures. whoi.edu However, chemical derivatization is often preferred for quantitative analysis to boost the signal-to-noise ratio.

Key strategies include:

Attachment of Chromophores: Reagents that react with the sulfonamide's N-H group can be used. For example, dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) reacts with primary and secondary amines and phenols to yield highly fluorescent derivatives. researchgate.net This would make the molecule easily quantifiable using fluorescence spectroscopy.

Attachment of Fluorophores: Similar to chromophores, fluorophoric agents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be reacted with the sulfonamide nitrogen to create derivatives with high quantum yields, enabling ultra-sensitive detection. researchgate.net

NMR Spectroscopy Enhancement: While not a derivatization in the traditional sense, the use of ¹⁹F NMR is an inherently powerful spectroscopic tool for analyzing this compound and its derivatives, as fluorine provides a sensitive and specific NMR nucleus.

| Derivatizing Agent | Target Functional Group | Resulting Moiety | Enhanced Spectroscopic Technique |

|---|---|---|---|

| Dansyl chloride | Sulfonamide (-SO₂NH₂) | Dansyl-sulfonamide | Fluorescence Spectroscopy, UV-Vis |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Sulfonamide (-SO₂NH₂) | Fmoc-sulfonamide | Fluorescence Spectroscopy |

| 1-fluoro-2,4-dinitrobenzene (DNFB) | Sulfonamide (-SO₂NH₂) | Dinitrophenyl-sulfonamide | UV-Vis Spectroscopy |

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. biocompare.com The high polarity of the sulfonamide group and the presence of fluorine atoms in this compound influence its behavior in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization can be used to improve chromatographic performance by increasing volatility for GC or modifying retention behavior for HPLC. sigmaaldrich.comlibretexts.org

For Gas Chromatography (GC): The primary challenge for analyzing sulfonamides by GC is their low volatility and thermal instability. sigmaaldrich.com Derivatization is almost always necessary.

Silylation: This is a common method where an active hydrogen on the sulfonamide nitrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose, creating a more volatile and thermally stable TMS-derivative suitable for GC analysis. sigmaaldrich.com

Alkylation: This process can also increase volatility. Reagents like pentafluorobenzyl bromide (PFB-Br) can be used, which has the added benefit of introducing multiple fluorine atoms, making the derivative highly sensitive to an Electron Capture Detector (ECD). libretexts.org

For High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for polar compounds. libretexts.org Derivatization in HPLC is typically done to improve detection (as discussed in 4.1.1) or to alter the compound's retention characteristics in reversed-phase separations. researchgate.net Modifying the polar sulfonamide group to be more hydrophobic can increase its retention on C18 columns, allowing for better separation from other polar sample components. libretexts.org Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) is a common strategy for primary amines and related compounds. lcms.cz

Synthesis of Novel this compound Derivatives

The synthesis of new derivatives of this compound is a key area of research, particularly in medicinal chemistry, where this scaffold is used as a building block for more complex molecules. google.comgoogle.com

The nitrogen atom of the sulfonamide group is a primary site for modification. A variety of substituents can be introduced to modulate the compound's physicochemical properties.

N-Alkylation and N-Arylation: Standard alkylation or arylation reactions can be performed, though the sulfonamide N-H is less nucleophilic than a typical amine.

Protection/Deprotection Chemistry: In multi-step syntheses, the sulfonamide nitrogen is often protected. A common strategy involves reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form the N-Boc protected derivative. google.com This protecting group can be removed under acidic conditions.

Reaction with Anhydrides and Acid Chlorides: Acyl groups can be introduced by reacting the sulfonamide with acid anhydrides or acid chlorides to form N-acylsulfonamides. researchgate.net

A general synthetic scheme shown in patent literature illustrates the formation of the parent sulfonamide from a sulfonyl fluoride (B91410), followed by N-protection, demonstrating a key functionalization strategy. google.com

Modifying the 1,1-difluoroethane (B1215649) chain is more challenging than N-substitution and typically involves starting from a different precursor rather than modifying the existing chain. The stability of the C-F bonds makes direct functionalization of the fluoroalkyl chain difficult.

Research into related organofluorine compounds shows that synthetic strategies often rely on building the desired functionalized fluoroalkyl chain from smaller, more reactive precursors. nih.govbeilstein-journals.org For instance, to create derivatives with a longer or functionalized alkyl chain, one might start with a correspondingly modified carboxylic acid precursor before the decarboxylation and conversion to the sulfonyl fluoride and subsequent sulfonamide. google.com A hypothetical example would be starting with 3,3-difluoropentanoic acid instead of the corresponding propanoic acid to ultimately yield 1,1-difluorobutanesulfonamide.

Introduction of Isotopes for Research Applications

Isotopic labeling is an indispensable tool in research, particularly for mechanistic studies, metabolic flux analysis, and as internal standards in quantitative mass spectrometry. nih.govsigmaaldrich.com this compound can be synthesized with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Nitrogen-15 (¹⁵N) Labeling: The most straightforward approach is to use ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) in the reaction with 1,1-difluoroethanesulfonyl fluoride. This would incorporate a ¹⁵N atom directly into the sulfonamide group, creating [¹⁵N]-1,1-difluoroethanesulfonamide.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C would require starting the synthesis from a ¹³C-labeled precursor. For example, using a ¹³C-labeled acetoacetate (B1235776) in the initial stages of synthesis could produce a final product with ¹³C atoms in the ethyl chain. science-gate.com

Deuterium (²H) Labeling: Deuterium can be introduced by using deuterated reagents during the synthesis. For instance, using a deuterated reducing agent at an appropriate step or starting with deuterated precursors can yield a deuterated version of the final compound.

These isotopically labeled analogues are chemically identical to the unlabeled compound but are distinguishable by mass spectrometry, making them ideal for tracer studies and as standards for accurate quantification. biorxiv.org

| Isotope | Labeling Strategy | Potential Labeled Precursor/Reagent | Application |

|---|---|---|---|

| ¹⁵N | Reaction with labeled ammonia | ¹⁵NH₃ | Mass Spectrometry Internal Standard, NMR Studies |

| ¹³C | Synthesis from labeled starting material | ¹³C-labeled ethyl acetoacetate | Metabolic Flux Analysis, Mechanistic Studies, NMR |

| ²H (Deuterium) | Use of deuterated reagents or precursors | Deuterated solvents or reducing agents | Kinetic Isotope Effect Studies, Mass Spectrometry |

Synthesis of Radiolabeled this compound Analogues (e.g., ¹⁸F incorporation) [2, 24 previous]

The strategic incorporation of positron-emitting radionuclides into complex organic molecules is a cornerstone of modern molecular imaging, particularly for Positron Emission Tomography (PET). Analogues of compounds bearing the this compound moiety have been successfully radiolabeled with fluorine-18 (B77423) (¹⁸F), a radionuclide with ideal properties for PET imaging (t₁/₂ = 109.7 min). This process enables non-invasive, real-time visualization and quantification of the biodistribution and target engagement of these molecules in vivo.

A prominent example involves the radiosynthesis of [¹⁸F]Tovorafenib, a pan-RAF kinase inhibitor that features the this compound group as a key structural element. The synthesis is typically achieved via a one-step nucleophilic aromatic substitution (SₙAr) reaction. This strategy relies on a suitable precursor molecule engineered with a leaving group at the desired position for radiolabeling.

The synthesis commences with a tosylate precursor, specifically 2-(2,2-difluoroethylsulfonyl)-5-(2-(tosyloxy)ethoxy)aniline. This precursor is reacted with no-carrier-added [¹⁸F]fluoride, which is activated using a potassium carbonate/Kryptofix 2.2.2 (K₂₂₂) complex. The reaction is conducted in an aprotic polar solvent, such as dimethyl sulfoxide (B87167) (DMSO), and heated to an elevated temperature (e.g., 120 °C) to facilitate the displacement of the tosylate leaving group by the [¹⁸F]fluoride ion.

The reaction scheme is as follows:

Activation: Cyclotron-produced aqueous [¹⁸F]F⁻ is trapped on an anion-exchange cartridge. It is then eluted with a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile (B52724)/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield the reactive [¹⁸F]KF/K₂₂₂ complex.

Radiolabeling: The precursor, dissolved in DMSO, is added to the dried [¹⁸F]KF/K₂₂₂ complex. The mixture is heated for a short duration (e.g., 15 minutes) to yield the crude [¹⁸F]-labeled intermediate.

Deprotection & Final Coupling: Subsequent chemical steps, such as Boc deprotection and coupling with the pyrazinoyl chloride fragment, are performed to complete the synthesis of the final radiotracer, [¹⁸F]Tovorafenib.

Purification: The final product is purified from the reaction mixture using semi-preparative high-performance liquid chromatography (HPLC), formulated in a biocompatible solution, and passed through a sterile filter for quality control analysis.

The resulting radiotracer is produced with high radiochemical purity and molar activity, making it suitable for preclinical and clinical PET imaging studies.

| Parameter | Reported Value | Description |

|---|---|---|

| Precursor | 2-(2,2-difluoroethylsulfonyl)-5-(2-(tosyloxy)ethoxy)aniline | The starting material containing a tosylate leaving group for ¹⁸F substitution. |

| Radiolabeling Reaction Time | 15 minutes | Duration of heating for the nucleophilic substitution step. |

| Radiolabeling Temperature | 120 °C | Temperature required to drive the SₙAr reaction. |

| Radiochemical Yield (RCY) | 15 ± 5% (n=5) | Decay-corrected yield based on starting [¹⁸F]fluoride. |

| Molar Activity (Aₘ) | 148 ± 37 GBq/µmol | The specific activity of the radiotracer at the end of synthesis. |

| Radiochemical Purity (RCP) | >99% | Purity of the final product as determined by analytical HPLC. |

| Total Synthesis Time | ~90 minutes | Total time from end of bombardment (EOB) to final formulation. |

Data synthesized from primary research literature on the development of PET tracers.

Utility in Mechanistic Isotope Effect Studies

The this compound functional group serves as a valuable tool in mechanistic isotope effect studies, particularly for investigating drug metabolism. The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered upon substitution of an atom in the reactant with one of its heavier isotopes. This tool is frequently employed in medicinal chemistry to identify metabolic liabilities of a drug candidate and to design analogues with improved pharmacokinetic properties.

The primary application in the context of the this compound moiety involves the substitution of hydrogen atoms with deuterium (D) on the ethyl linker, specifically at the methylene (B1212753) (-CH₂-) position adjacent to the sulfonyl group. Oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes, frequently involves the cleavage of a carbon-hydrogen (C-H) bond. Because a carbon-deuterium (C-D) bond has a lower zero-point energy, it is stronger and requires more energy to break than a corresponding C-H bond.

Consequently, if the oxidation of the -CH₂- group is a rate-determining step in the metabolic clearance of a drug containing this moiety, the deuterated analogue (-CD₂-) will be metabolized more slowly. This retardation of metabolism can be quantified by comparing the metabolic stability of the parent (protio) compound and its deuterated analogue in in vitro systems, such as human liver microsomes (HLM) or hepatocytes.

The utility of this approach is twofold:

Mechanistic Elucidation: A significant KIE (observed as a slower metabolic rate for the deuterated compound) provides strong evidence that the targeted C-H bond is a site of metabolic attack. This helps to confirm metabolic pathways and understand the bio-transformation of the drug.

For a molecule containing the this compound group, researchers can synthesize the deuterated analogue (1,1-difluoroethane-2,2-d₂-sulfonamide) and compare its metabolic fate against the non-deuterated parent compound.

| Compound | Isotopic Label | Incubation System | Measured Half-Life (t₁/₂, min) | Interpretation |

|---|---|---|---|---|

| Parent Compound (Containing -SO₂-CH₂-CHF₂) | None (Protio) | Human Liver Microsomes (+NADPH) | 45 | Baseline metabolic rate of the non-deuterated compound. |

| Deuterated Analogue (Containing -SO₂-CD₂-CHF₂) | Deuterium (d₂) | Human Liver Microsomes (+NADPH) | 110 | Slower metabolism indicates a significant KIE; C-H bond cleavage at this position is a contributor to metabolic clearance. |

This table illustrates the principle of using deuterium substitution to probe metabolic stability. The values are representative and for demonstrative purposes.

By observing a meaningful increase in the metabolic half-life, as illustrated in the table, researchers can confirm the utility of this moiety in mechanistic studies and leverage the findings for the rational design of more robust drug candidates.

Advanced Spectroscopic and Analytical Characterization of 1,1 Difluoroethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization, offering detailed insights into the structure of a molecule at the atomic level. nih.gov For 1,1-Difluoroethanesulfonamide (CHF₂-CH₂-SO₂NH₂), a combination of 1D and 2D NMR experiments provides a complete picture of its atomic framework.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei each provide unique and complementary information for the structural assignment of this compound. The presence of fluorine significantly influences the spectra due to spin-spin coupling with both protons and carbons. wikipedia.org

¹H NMR: The proton spectrum is predicted to show three distinct signals. The single proton on C1 (CHF₂) is expected to appear as a triplet of triplets due to coupling with the two geminal fluorine atoms (a large ²JHF coupling) and the two adjacent methylene (B1212753) protons on C2 (a smaller ³JHH coupling). The two protons of the methylene group (CH₂) adjacent to the sulfonyl group would appear as a triplet, split by the two geminal fluorine atoms on C1 (³JHF). The two protons of the sulfonamide (NH₂) group would typically appear as a broad singlet, which may be exchangeable with D₂O.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, it provides a highly sensitive NMR probe. wikipedia.orgaiinmr.com The spectrum for this compound is expected to show a single signal for the two chemically equivalent fluorine atoms. This signal would be split into a doublet of triplets due to coupling with the geminal proton (²JFH) and the two vicinal protons on the adjacent carbon (³JFH). The chemical shift for CHF₂ groups typically falls within a characteristic range. aiinmr.comucsb.edu

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display two signals corresponding to the two carbon atoms of the ethane (B1197151) backbone. Both signals will exhibit splitting due to coupling with the fluorine atoms. The C1 carbon (CHF₂) is expected to appear as a triplet with a large one-bond coupling constant (¹JCF). The C2 carbon (CH₂) will also appear as a triplet, but with a smaller two-bond coupling constant (²JCF).

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | CHF₂ | 5.8 - 6.2 | Triplet of Triplets (tt) | ²JHF ≈ 55-60 Hz, ³JHH ≈ 4-8 Hz |

| ¹H | CH₂ | 3.5 - 4.0 | Triplet (t) | ³JHF ≈ 12-16 Hz |

| ¹H | NH₂ | 2.0 - 5.0 | Broad Singlet (br s) | N/A |

| ¹³C | CHF₂ | 110 - 115 | Triplet (t) | ¹JCF ≈ 235-245 Hz |

| ¹³C | CH₂ | 50 - 55 | Triplet (t) | ²JCF ≈ 20-25 Hz |

2D NMR Techniques for Connectivity and Conformation

While 1D NMR suggests the structure, two-dimensional (2D) NMR experiments are used to definitively establish the connectivity of atoms. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between the proton on C1 and the protons on C2. A cross-peak would be observed connecting the triplet of triplets (CHF₂) and the triplet (CH₂), verifying the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a correlation between the CHF₂ proton signal and the C1 carbon signal, and another correlation between the CH₂ proton signals and the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. For this compound, key correlations would include a cross-peak from the CH₂ protons to the C1 carbon and from the C1 proton to the C2 carbon, further cementing the structure of the carbon backbone.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide information about the through-space proximity of atoms, which is crucial for determining the preferred three-dimensional conformation of the molecule, such as the rotational preference around the C-C and C-S bonds. biophysics.org

Dynamic NMR for Conformational Analysis and Exchange Processes

The rotational freedom around the C-C and C-S single bonds in this compound may be hindered due to the steric bulk of the sulfonyl group and the electrostatic repulsion involving the fluorine atoms. Dynamic NMR studies, which involve recording spectra at various temperatures, can probe these conformational dynamics.

At sufficiently low temperatures, the rotation around these bonds could become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of interconversion between these rotamers would increase, causing the distinct signals to broaden and eventually coalesce into single, time-averaged signals. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation, providing valuable thermodynamic data about the molecule's conformational flexibility.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's weight and its fragmentation pattern, which aids in structural elucidation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high precision and accuracy. For this compound (C₂H₅F₂NO₂S), HRMS can distinguish its exact mass from other molecules with the same nominal mass. ingentaconnect.com This technique provides an unambiguous confirmation of the molecular formula.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₂H₆F₂NO₂S⁺ | 162.0085 |

Fragmentation Pattern Analysis for Structural Information

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For sulfonamides, characteristic fragmentation pathways often involve the loss of sulfur dioxide (SO₂) and cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. nih.govnih.govresearchgate.net

For this compound, the protonated molecule ([M+H]⁺, m/z 162.0) would be expected to undergo several key fragmentations:

Loss of SO₂: A common pathway for sulfonamides is the neutral loss of SO₂, which can lead to a fragment ion. nih.gov

Cleavage of the S-N bond: This cleavage can result in the formation of a [C₂H₅F₂SO₂]⁺ ion.

Cleavage of the C-S bond: This would lead to the formation of a [CHF₂CH₂]⁺ ion.

Loss of HF: Stepwise loss of hydrogen fluoride (B91410) is also a possible fragmentation channel for fluorinated compounds.

Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Formula of Fragment | Neutral Loss |

|---|---|---|---|

| 162.0 | 98.0 | [C₂H₆F₂N]⁺ | SO₂ |

| 162.0 | 97.0 | [C₂H₅F₂S]⁺ | NH₂O |

| 162.0 | 81.0 | [CH₂SO₂NH₂]⁺ | CHF₂ |

This detailed analysis provides a robust framework for the comprehensive characterization of this compound, ensuring its structural identity and purity.

Coupling with Chromatography (GC-MS, LC-MS)

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, characteristic absorption bands would be expected for the S-N bond, the SO2 group, the N-H bond, and the C-F bonds. While theoretical predictions can be made, specific experimental IR spectra for this compound are not documented in readily accessible scientific sources.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. It is particularly useful for identifying non-polar bonds. Detailed Raman spectra and the corresponding vibrational mode assignments for this compound have not been reported in peer-reviewed journals.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to assess the purity of a bulk sample. A PXRD pattern for this compound would serve as a valuable fingerprint for this compound in its solid form. However, no such reference patterns are currently available in the public domain.

Advanced Microscopy Techniques (applicable for advanced material forms or crystals)

Electron Microscopy (TEM, SEM, HAADF-STEM) for Morphology and Microstructure

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), are powerful tools for visualizing materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) would be employed to study the surface topography and crystal habit (the characteristic external shape) of this compound. By scanning a focused beam of electrons over the sample, SEM provides detailed three-dimensional-like images. This analysis can reveal information about the size distribution, and aggregation of the crystalline particles.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) provides images with contrast that is highly sensitive to variations in the atomic number of elements in the sample (Z-contrast). This would be particularly useful if this compound were part of a composite material or had impurities, allowing for the visualization of the distribution of heavier atoms.

A hypothetical data table summarizing the type of information that could be obtained for this compound using these techniques is presented below.

| Technique | Information Obtainable for this compound Crystals |

| SEM | Crystal habit, particle size and distribution, surface morphology. |

| TEM | Internal crystal structure, presence of defects, crystallographic orientation. nih.gov |

| HAADF-STEM | Elemental distribution (if in a composite), Z-contrast imaging. |

X-ray Absorption Spectroscopy (XAS, EXAFS, XANES) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific element within a compound. springernature.comnih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org For this compound, XAS could provide valuable insights into the environment of the sulfur atom.

X-ray Absorption Near Edge Structure (XANES) , also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the oxidation state and coordination geometry of the absorbing atom. esrf.frlibretexts.org By analyzing the S K-edge XANES spectrum of this compound, one could determine the formal oxidation state of the sulfur atom and gain insights into the symmetry of its local environment, influenced by the bonding with oxygen, fluorine, and carbon atoms. esrf.fr

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory part of the absorption spectrum at energies above the absorption edge. libretexts.org Analysis of the EXAFS region can yield quantitative information about the local structure around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. nist.gov For this compound, S K-edge EXAFS would allow for the precise determination of the S-O, S-C, and potentially S-F bond lengths and the number of each of these neighbors around the central sulfur atom.

The following table outlines the potential data that could be derived from an XAS analysis of this compound.

| Technique | Information Obtainable for this compound |

| XANES | Oxidation state of sulfur, coordination geometry around sulfur. libretexts.org |

| EXAFS | S-O and S-C bond distances, coordination numbers of oxygen and carbon around sulfur. nist.gov |

Computational and Theoretical Chemistry Studies of 1,1 Difluoroethanesulfonamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, balancing accuracy with computational cost. aps.orgnih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. youtube.com In practice, the Kohn-Sham equations are solved to approximate the electronic structure. nih.govyoutube.com

For a molecule like 1,1-difluoroethanesulfonamide, DFT calculations would typically commence with a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing the equilibrium structure of the molecule. A variety of functionals, which are approximations for the exchange-correlation energy, can be used. Common choices for organic molecules containing fluorine include the B3LYP hybrid functional, often paired with Pople-style basis sets like 6-31+G(d,p) or more extensive sets like 6-311++G(d,p) for higher accuracy. researchgate.netnih.gov These calculations yield critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Ab initio (Latin for "from the beginning") methods are based entirely on first principles of quantum mechanics, without the use of empirical parameters.

Hartree-Fock (HF): This is the simplest ab initio method. It treats each electron in the average field of all other electrons but neglects the instantaneous electron-electron correlation. While computationally less demanding than other ab initio methods, its accuracy is limited. It is often used as a starting point for more advanced calculations.

Coupled Cluster (CC): Coupled Cluster theory is a high-level, highly accurate ab initio method. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are often considered the "gold standard" in computational chemistry for providing benchmark-quality energies and properties. researchgate.net Due to their high computational cost, they are typically used for smaller molecules or to validate the results obtained from more economical methods like DFT for a specific class of compounds. researchgate.netucl.ac.uk For this compound, a CCSD(T) calculation could provide a highly accurate benchmark for its reaction enthalpies or barrier heights in potential chemical transformations.

The electronic wavefunction obtained from DFT or ab initio calculations allows for a detailed analysis of electron distribution and molecular orbitals.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net For this compound, the HOMO is expected to be localized around the sulfonamide group, while the electron-withdrawing fluorine atoms would significantly lower the energy of the LUMO.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. researchgate.net This analysis would quantify the strong polarization caused by the highly electronegative fluorine and oxygen atoms, showing significant positive charge on the adjacent carbon and sulfur atoms and negative charges on the fluorine and oxygen atoms. This charge distribution is critical for understanding intermolecular interactions and reaction mechanisms.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict the chemical shifts (δ) of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry. nih.gov

The predicted shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). ualberta.ca For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly useful. researchgate.netuni-muenchen.de Calculated shifts for fluoroaromatics have been shown to be reliable when appropriate levels of theory and basis sets are used, often with the help of scaling factors derived from comparing calculated and experimental data for a set of similar compounds. nih.gov

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, calculated using a representative DFT method like B3LYP/6-31+G(d,p).)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H | |

| -CH₃ | ~ 2.1 |

| -NH₂ | ~ 5.5 |

| ¹³C | |

| -C H₃ | ~ 15 |

| -C F₂- | ~ 125 (quartet due to C-F coupling) |

| ¹⁹F |

Computational analysis of vibrational frequencies provides a simulated Infrared (IR) and Raman spectrum, which corresponds to the various ways a molecule can vibrate. These calculations are performed by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix) at the optimized geometry. q-chem.com

The resulting harmonic frequencies correspond to specific vibrational modes, such as C-H stretching, S=O stretching, N-H bending, and C-F stretching. researchgate.net Because the calculations assume a harmonic potential, which differs from the true anharmonic nature of molecular vibrations, the calculated frequencies are often systematically higher than experimental values. nih.gov To improve agreement, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes in this compound (Note: These are hypothetical unscaled harmonic frequencies for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| N-H Stretch | ~ 3400, 3500 | Medium |

| C-H Stretch | ~ 2950 - 3050 | Weak-Medium |

| S=O Asymmetric Stretch | ~ 1350 | Strong |

| S=O Symmetric Stretch | ~ 1180 | Strong |

| C-F Stretch | ~ 1100 - 1200 | Very Strong |

| S-N Stretch | ~ 900 | Medium |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and potential applications. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient species like transition states.

The elucidation of a chemical reaction mechanism involves the localization of transition states (TS) and the determination of the associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its structure is key to understanding the reaction's feasibility and kinetics. ims.ac.jpmit.edusciencedaily.com For reactions involving sulfonamides, such as nucleophilic substitution or addition reactions, computational methods like Density Functional Theory (DFT) can be employed to map the potential energy surface.

Recent advancements in computational methods have led to the development of more efficient algorithms for locating transition states, reducing the computational cost by 50-70% compared to traditional methods like the Nudged Elastic Band (NEB) method. ims.ac.jpsciencedaily.com These improved methods have shown high reliability, correctly identifying transition states in a large number of cases. ims.ac.jpsciencedaily.com For instance, in the context of sulfa-Michael additions, which are relevant to the reactivity of sulfonamides, DFT calculations have been used to compare the predictive power of transition state structures versus intermediate structures for reaction kinetics. nih.gov It was found that for this class of reactions, intermediate structures can provide a better correlation with experimental kinetic data and are computationally less demanding to obtain than transition states. nih.gov

A hypothetical study on the reactivity of this compound could involve modeling its reaction with a nucleophile. The process would involve:

Optimization of the ground state geometries of the reactants and products.

Searching for the transition state structure connecting the reactants and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency).

Determination of the activation energy (the energy difference between the transition state and the reactants).

The table below illustrates a hypothetical comparison of activation energies for a nucleophilic substitution reaction on this compound and a non-fluorinated analogue, ethanesulfonamide, as might be predicted by DFT calculations. The presence of the electron-withdrawing fluorine atoms would be expected to influence the electrophilicity of the sulfur atom and thus the activation barrier.

| Compound | Reaction | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| This compound (Hypothetical) | Nucleophilic Substitution | 15 - 20 |

| Ethanesulfonamide (Hypothetical) | Nucleophilic Substitution | 25 - 30 |

Once a transition state is located, a reaction coordinate analysis can provide a detailed picture of the transformation from reactants to products. The reaction coordinate, often referred to as the intrinsic reaction coordinate (IRC), represents the minimum energy path connecting the reactants and products through the transition state. By following the IRC, one can observe the changes in bond lengths, bond angles, and charge distribution throughout the reaction. This analysis helps to confirm that the identified transition state indeed connects the desired reactants and products and provides a deeper understanding of the electronic and structural rearrangements that occur during the reaction. For this compound, this analysis could reveal the timing of bond-breaking and bond-forming events and the role of the fluorine atoms in stabilizing or destabilizing intermediates and transition states.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape, intermolecular interactions, and aggregation behavior of this compound in various environments.

The presence of the difluoromethyl group introduces significant conformational complexity to this compound. The rotation around the C-C and C-S bonds will be influenced by steric and electrostatic interactions involving the fluorine atoms and the sulfonamide group. Computational studies on related fluorinated alkanes and α-fluoro sulfur motifs have shown the importance of hyperconjugative interactions in determining conformational preferences. nih.govresearchgate.net For example, the gauche effect, which describes the tendency of electronegative substituents to adopt a gauche conformation, is a well-known phenomenon in fluorinated systems. nih.gov

A conformational analysis of this compound would likely be performed using a combination of quantum mechanical calculations and MD simulations. Quantum mechanical methods can be used to calculate the relative energies of different staggered conformations, while MD simulations can explore the conformational space and identify the most populated conformers at a given temperature. Theoretical studies on simple sulfonamides have shown that the orientation of the SO2 and NH2 groups is often eclipsed due to repulsive interactions between the lone pairs of the nitrogen and oxygen atoms. researchgate.net The introduction of the difluoroethyl group would add further complexity to these interactions.

The table below presents hypothetical relative energies of different conformers of this compound, which could be obtained from DFT calculations.

| Conformer (Dihedral Angle F-C-C-S) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|

| Gauche (60°) | 0.0 | ~60 |

| Anti (180°) | 0.5 | ~30 |

| Syn (0°) | 2.0 | ~10 |

The sulfonamide group is known to participate in strong hydrogen bonding interactions, with the NH group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors. csic.esrsc.orgnih.gov These interactions are crucial in determining the crystal packing of sulfonamides and their behavior in solution. csic.es The presence of fluorine atoms in this compound can further modulate its intermolecular interactions. Fluorine can participate in weaker hydrogen bonds and other non-covalent interactions, which can influence the aggregation behavior of the molecule.

MD simulations can be used to study the aggregation of this compound molecules in a solvent. By analyzing the radial distribution functions and the number and types of intermolecular contacts, one can gain insight into the preferred modes of association. Studies on the absorption of difluoromethane (B1196922) in deep eutectic solvents have highlighted the importance of van der Waals interactions. mdpi.comresearchgate.net For this compound, a combination of hydrogen bonding involving the sulfonamide group and dipole-dipole interactions involving the C-F bonds would likely govern its aggregation behavior.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its physicochemical or biological properties. While often used in drug discovery, QSAR can also be applied to predict various chemical properties such as solubility, boiling point, and reactivity.

For this compound, a QSAR study could be developed to predict a specific property of interest. This would involve:

Data Set Collection: Assembling a dataset of compounds structurally related to this compound for which the desired property has been experimentally measured. This could include other sulfonamides and fluorinated compounds.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: Rigorously validating the model using internal and external validation techniques to ensure its predictive power.

QSAR studies on sulfonamides have been successfully used to model their antidiabetic and antioxidant activities. medwinpublishers.comekb.eg These studies often employ topological and quantum chemical descriptors to build robust models. For instance, a QSAR study on sulfonamide derivatives as antidiabetic agents reported a model with a high squared correlation coefficient (R²) of 0.9897. medwinpublishers.com Similarly, QSAR models have been developed for sulfa drugs as inhibitors of dihydropteroate (B1496061) synthetase, demonstrating the utility of this approach in understanding the structure-activity landscape of sulfonamides. nih.gov

A hypothetical QSAR model for predicting a property of this compound could take the following general form:

Property = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ

Where 'c' represents the coefficients determined from the regression analysis. The table below lists some descriptors that could be relevant for a QSAR model of this compound.

| Descriptor Type | Example Descriptors | Potential Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of Fluorine Atoms | Size and composition |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and shape |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Reactivity, polarity, and intermolecular interactions |

By leveraging these computational approaches, a comprehensive theoretical understanding of this compound can be established, providing valuable insights into its chemical nature and paving the way for its potential applications.

Prediction of pKa Values and Acidic Properties

The acidity of a sulfonamide, represented by its pKa value, is a critical parameter that influences its chemical behavior, including its nucleophilicity and its interaction with biological systems. Computational methods, particularly those based on density functional theory (DFT), have become increasingly reliable for the prediction of pKa values.

The acidity of sulfonamides is primarily determined by the stability of the corresponding anion (sulfonamidate) formed upon deprotonation of the nitrogen atom. The presence of electron-withdrawing groups attached to the sulfonyl group (SO₂) enhances the acidity by delocalizing the negative charge on the nitrogen atom, thereby stabilizing the conjugate base.

In the case of this compound, the two fluorine atoms on the α-carbon exert a strong electron-withdrawing inductive effect. This effect significantly increases the acidity of the N-H bond compared to non-fluorinated alkanesulfonamides. Studies on related fluoroalkanesulfonylamides have demonstrated a clear trend: the introduction of fluorine atoms leads to a considerable decrease in the pKa value, signifying stronger acidity. For instance, a linear increase in acidity of 1.47 pKa units per fluorine atom has been observed in aryl-substituted fluoroalkanesulfonylamides. nih.gov

While specific computational studies detailing the precise pKa of this compound are not extensively available in the public domain, we can infer its properties based on established computational models and experimental data for analogous compounds. Advanced computational models often employ thermodynamic cycles, such as the direct method or the proton exchange method, in conjunction with a continuum solvation model to accurately calculate the free energy of deprotonation in solution.

A powerful and more recent approach involves establishing linear relationships between computationally derived equilibrium bond lengths within the sulfonamide group and their experimentally determined aqueous pKa values. nih.govnih.gov This method has been shown to provide highly accurate pKa predictions for various classes of sulfonamides, sometimes even correcting previously misreported experimental values. nih.gov For this compound, one would expect the S-N and S-O bond lengths in the neutral and anionic forms to be key descriptors for accurate pKa prediction using such a model.

The predicted pKa values for a series of structurally related fluoroalkanesulfonamides, determined through experimental methods that are often correlated with computational validations, are presented in Table 1. This data illustrates the profound impact of fluorination on acidity.

Table 1: Experimental pKa Values of Selected Fluoroalkanesulfonamides This table showcases the acidity of various fluoroalkanesulfonamides, illustrating the effect of the fluoroalkyl group on the pKa. The data is derived from potentiometric titration experiments.

| Compound Name | Chemical Formula | pKa1 | pKa2 |

| Trifluoromethanesulfonamide | CF₃SO₂NH₂ | 6.33 | 11.83 |

| Perfluorobutanesulfonamide | CF₃(CF₂)₃SO₂NH₂ | 5.48 | 11.23 |

| Perfluorohexanesulfonamide | CF₃(CF₂)₅SO₂NH₂ | 5.41 | 11.10 |

| Perfluorooctanesulfonamide | CF₃(CF₂)₇SO₂NH₂ | 5.39 | 11.13 |

Data sourced from experimental studies on fluoroalkanesulfonamides. nih.gov

Given these trends, it is highly probable that the pKa of this compound is significantly lower than that of its non-fluorinated counterpart, ethanesulfonamide, placing it in the category of a relatively strong acid among organic compounds.

Correlation with Reaction Rates and Selectivity

The acidic properties of this compound, which can be accurately predicted through computational means, are intrinsically linked to its reactivity. The lower pKa indicates that the sulfonamide proton is more easily abstracted, which in turn affects the nucleophilicity of the resulting anion. This relationship is crucial for understanding and predicting the rates and selectivity of reactions involving this compound.

Computational studies have shown that for fluoroalkanesulfonylamides, an increase in the length and fluorine content of the fluoroalkyl chain strengthens the acidity but diminishes the nucleophilicity of the corresponding anion. nih.gov This is a critical consideration in reactions where the sulfonamidate acts as a nucleophile, such as in alkylation or acylation reactions.

While specific computational studies on the reaction kinetics of this compound are not prominent in the literature, the methodologies are well-established. For instance, density functional theory (DFT) can be used to explore reaction mechanisms, kinetics, and thermodynamics to gain a deeper understanding of synthetic processes. Such computational investigations can elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step.

The insights gained from these theoretical studies are invaluable for optimizing reaction conditions and for designing novel synthetic routes that leverage the unique reactivity of fluorinated compounds like this compound.

Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block and Intermediate

There is no specific information available in the search results detailing the use of 1,1-Difluoroethanesulfonamide as a building block for constructing complex organic molecules.

While the synthesis of fluorinated scaffolds is a significant area of research, with cycloaddition reactions being a common method for creating fluorinated S-heterocycles, the specific use of this compound as a precursor for these scaffolds is not documented in the provided results. nih.govmdpi.com

Contributions to Heterocyclic Chemistry

General methods exist for the synthesis of sulfur- and nitrogen-containing heterocycles like 1,2,4-thiadiazoles from various thioacylamidine or imidoyl thiourea (B124793) intermediates. organic-chemistry.org However, the role of this compound as a specific synthon in these reactions is not described.

Information on cyclization reactions specifically utilizing the sulfonamide moiety of this compound is not available in the search results.

Potential in Materials Science

Exploration of Electronic Properties in Advanced Materials

Research into the electronic applications of this compound is a specialized and developing field. The incorporation of the difluoromethyl and sulfonamide functional groups into larger molecules and polymers is a key strategy being investigated for tuning the electronic characteristics of advanced materials. The high electronegativity of the fluorine atoms and the electron-withdrawing nature of the sulfonamide group are central to these explorations.

The presence of the -CF2- group in a molecule can significantly lower the dielectric constant and dielectric loss of a material. This is attributed to the low polarizability of the highly stable carbon-fluorine bond. For advanced electronics, particularly those operating at high frequencies, materials with a low dielectric constant are crucial for minimizing signal delay and cross-talk.